Iron;1,1,4-trichlorobutan-1-ol
Description
Iron;1,1,4-trichlorobutan-1-ol is a coordination complex where iron (likely Fe²⁺ or Fe³⁺) is bound to the organic ligand 1,1,4-trichlorobutan-1-ol. The ligand itself is a chlorinated secondary alcohol with three chlorine atoms at positions 1 and 4 of the butanol backbone. This compound is hypothesized to form stable complexes due to the electron-withdrawing effects of chlorine atoms, which enhance the Lewis acidity of the iron center .
Properties
CAS No. |
62521-10-2 |
|---|---|
Molecular Formula |
C4H7Cl3FeO |
Molecular Weight |
233.30 g/mol |
IUPAC Name |
iron;1,1,4-trichlorobutan-1-ol |
InChI |
InChI=1S/C4H7Cl3O.Fe/c5-3-1-2-4(6,7)8;/h8H,1-3H2; |
InChI Key |
YPXGQXGBFJRUHL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(O)(Cl)Cl)CCl.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron;1,1,4-trichlorobutan-1-ol typically involves the reaction of iron salts with 1,1,4-trichlorobutan-1-ol under controlled conditions. One common method is to react iron(II) chloride with 1,1,4-trichlorobutan-1-ol in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the final product, such as recrystallization or distillation. The use of automated reactors and controlled environments would be essential to maintain consistency and quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Iron;1,1,4-trichlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized from Fe(II) to Fe(III) using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced back to Fe(II) using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Major Products
Oxidation: Iron(III) complexes.
Reduction: Iron(II) complexes.
Substitution: Derivatives of 1,1,4-trichlorobutan-1-ol with different substituents.
Scientific Research Applications
Iron;1,1,4-trichlorobutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of Iron;1,1,4-trichlorobutan-1-ol involves its interaction with molecular targets such as enzymes and cellular receptors. The iron center can participate in redox reactions, facilitating electron transfer processes. This can lead to the generation of reactive oxygen species (ROS) and influence various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
- 1,1,1-Trichloro-3-alken-2-ones : These compounds share structural similarities in chlorination patterns. Martins et al. (2007) demonstrated that ionic liquids can stabilize trichloro-fluoro derivatives during synthesis, suggesting that similar methods could apply to Iron;1,1,4-trichlorobutan-1-ol . However, the iron complex’s stability may differ due to metal-ligand interactions.
- S-Dipeptidothiouracil Derivatives: While unrelated in structure, Shahvelayati and Esmaeeli (2012) highlight the role of ionic liquids in stabilizing reactive intermediates, a factor that could influence the synthesis of this compound under non-aqueous conditions .
Iron Coordination Complexes
- Ferric Iron in Acidophiles : Research on iron reduction in acidophilic environments (Table 1, 2022) shows that Fe³⁺ complexes with organic ligands exhibit redox activity at low pH. This compound may share similar redox behavior but requires experimental validation .

- Iron-Chlorinated Alcohol Complexes: No direct analogues are documented, but chlorinated ligands like trichloroethanol are known to form stable Fe³⁺ complexes. The additional chlorine in 1,1,4-trichlorobutan-1-ol likely increases steric hindrance, reducing ligand exchange rates compared to simpler chlorinated alcohols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

